1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
Description
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- is a substituted isoquinolinedione derivative characterized by a bicyclic aromatic core with keto groups at positions 1 and 2. Key substituents include a primary amino group at position 7, two methyl groups at position 4, and a nitro group at position 3. The amino and nitro groups introduce electronic and steric effects that influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
7-amino-4,4-dimethyl-8-nitroisoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-11(2)5-3-4-6(12)8(14(17)18)7(5)9(15)13-10(11)16/h3-4H,12H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNPGLZPCSZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=C(C=C2)N)[N+](=O)[O-])C(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455885 | |
| Record name | 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99911-28-1 | |
| Record name | 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the isoquinolinedione core.
Amination: Introduction of the amino group at the 7-position.
Dimethylation: Introduction of the dimethyl groups at the 4-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Biological Activities
Research has shown that isoquinolinediones exhibit a range of biological activities:
- Anticancer Activity : Compounds related to isoquinolinedione structures have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and modulation of signaling pathways .
- Antimicrobial Properties : Isoquinolinediones have been evaluated for their antimicrobial activity against different bacterial strains. The nitro group in the structure may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy .
- Neuroprotective Effects : Some derivatives of isoquinolinedione have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and oxidative damage .
Applications in Medicinal Chemistry
- Drug Development : The unique structural features of 1,3(2H,4H)-isoquinolinedione derivatives make them attractive candidates for drug development. Their ability to interact with various biological targets suggests potential as lead compounds for new therapeutics.
- Synthetic Intermediates : This compound can serve as a key intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its functional groups allow for further modifications to create derivatives with enhanced biological activity .
- Research Reagents : As a chemical probe, it can be utilized in biochemical assays to study specific biological pathways or mechanisms associated with diseases.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoquinolinedione derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that certain modifications led to increased potency against breast cancer cells, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Efficacy
A research article in Antibiotics evaluated the antibacterial activity of nitro-substituted isoquinolinediones against resistant strains of Staphylococcus aureus. The findings demonstrated significant inhibition of bacterial growth, highlighting the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Table 1: Substituent Impact on Bioactivity
Table 2: Comparative Physicochemical Data
Functional Group Influence on Enzyme Inhibition
The hydroxyl group in 2-hydroxy-4H-isoquinoline-1,3-dione is critical for ribonuclease inhibition, while methylation (e.g., O-methylation) abolishes activity due to steric interference . By analogy:
- The 7-amino group in the target compound may engage in hydrogen bonding but lacks the hydroxyl’s metal-chelating capacity, likely reducing potency against metalloenzymes.
Biological Activity
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- (CAS Number: 14576-22-8) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for this compound is with a molar mass of 249.22 g/mol. Its structure includes multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 249.22 g/mol |
| Density | 1.401 g/cm³ |
| CAS Number | 14576-22-8 |
The biological activity of 1,3(2H,4H)-Isoquinolinedione derivatives is largely attributed to their ability to interact with various biological targets:
- Antioxidant Activity : Studies have shown that isoquinolinediones exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial effects against a range of pathogens, including bacteria and fungi.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, including reverse transcriptases related to viral replication.
Antioxidant Activity
A study published in Molecules highlighted the antioxidant potential of isoquinolinedione derivatives. The research utilized various assays to measure the compound's ability to scavenge free radicals and concluded that it effectively reduces oxidative stress in cellular models .
Antimicrobial Effects
Research conducted on the antimicrobial properties of this compound revealed its effectiveness against several strains of bacteria and fungi. For instance, it was found to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections .
Enzyme Inhibition
A notable study focused on the inhibition of HIV reverse transcriptase by isoquinolinedione derivatives. The findings indicated that these compounds could significantly reduce the activity of viral enzymes, presenting a potential avenue for HIV treatment .
Q & A
Q. What are the optimal synthetic routes for 7-amino-4,4-dimethyl-8-nitro-1,3(2H,4H)-isoquinolinedione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of precursor isoquinolinones under controlled conditions. For example, bromination of 7-amino-3,4-dihydro-1(2H)-isoquinolinone using HBr in acetonitrile at 0°C is a critical step . Yield optimization requires precise temperature control, stoichiometric ratios, and purification via recrystallization or column chromatography. Variations in solvent polarity (e.g., acetonitrile vs. THF) and reaction time significantly affect nitro-group incorporation and byproduct formation .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should employ spectroscopic methods (e.g., NMR, IR) to monitor degradation products. For instance, pH-dependent hydrolysis can be tracked via HPLC-MS to identify cleavage products of the isoquinolinedione ring. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess decomposition thresholds .
Q. What analytical techniques are most effective for quantifying impurities in synthesized batches?
Methodological Answer: High-resolution LC-MS coupled with diode-array detection (DAD) is optimal for identifying nitro-group byproducts and dimethyl side-chain isomers. Quantitative NMR (qNMR) using internal standards like 1,3,5-trimethoxybenzene can validate purity, while X-ray crystallography resolves structural ambiguities in crystalline forms .
Advanced Research Questions
Q. How can theoretical frameworks guide the investigation of this compound’s reactivity in catalytic systems?
Methodological Answer: Density functional theory (DFT) simulations predict electrophilic/nucleophilic sites on the isoquinolinedione core, aiding in hypothesizing reaction pathways. For example, the nitro group’s electron-withdrawing effect can be modeled to explain regioselectivity in cross-coupling reactions. Pairing computational data with experimental kinetic studies (e.g., stopped-flow spectroscopy) validates mechanistic proposals .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
Methodological Answer: Meta-analysis of bioassay results should account for variables like solvent (DMSO vs. aqueous buffers), cell-line specificity, and assay detection limits. For instance, discrepancies in IC50 values for kinase inhibition may arise from variations in ATP concentrations or incubation times. Replicating studies under standardized conditions with positive/negative controls is critical .
Q. How does the compound’s photostability impact its applicability in photodynamic therapy research?
Methodological Answer: UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm LED) quantifies photodegradation rates. Time-resolved fluorescence quenching experiments reveal triplet-state lifetimes, correlating with reactive oxygen species (ROS) generation efficiency. Comparative studies with structural analogs (e.g., 7-hydroxy derivatives) identify substituents enhancing photostability .
Q. What methodological challenges arise in scaling up enantioselective synthesis?
Methodological Answer: Chiral stationary-phase chromatography or asymmetric catalysis (e.g., BINAP-metal complexes) may be required to resolve racemic mixtures. Process analytical technology (PAT) tools, such as in-line FTIR, monitor enantiomeric excess (ee) during continuous flow synthesis. Solvent recycling and catalyst recovery systems must be integrated to address cost and waste challenges .
Data Analysis & Interpretation
Q. How should researchers design experiments to validate the compound’s role in multi-step reaction cascades?
Methodological Answer: Use kinetic profiling (e.g., variable-temperature NMR) to identify rate-determining steps. Isotopic labeling (e.g., ¹⁵N-nitro groups) tracks intermediate formation in tandem MS. Statistical design of experiments (DoE) optimizes parameters like catalyst loading and temperature gradients while minimizing experimental runs .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
Methodological Answer: Non-linear regression models (e.g., Hill equation) fit sigmoidal dose-response curves, while ANOVA with post-hoc Tukey tests compares means across concentrations. Bootstrap resampling assesses confidence intervals for EC50 values. Outlier detection (e.g., Grubbs’ test) ensures robustness in high-throughput screening data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
